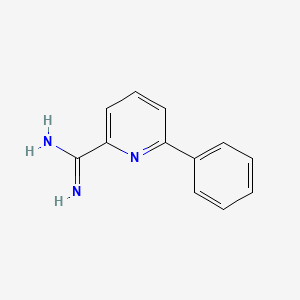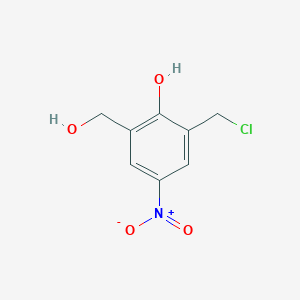
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol is an organic compound with a complex structure that includes a chloromethyl group, a hydroxymethyl group, and a nitro group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol typically involves multi-step organic reactions. One common method includes the chloromethylation of a phenol derivative followed by nitration and hydroxymethylation. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on the efficient use of reagents and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Formation of 2-(Chloromethyl)-6-(carboxymethyl)-4-nitrophenol.
Reduction: Formation of 2-(Chloromethyl)-6-(hydroxymethyl)-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-6-(hydroxymethyl)-4-aminophenol: Similar structure but with an amino group instead of a nitro group.
2-(Chloromethyl)-4-nitrophenol: Lacks the hydroxymethyl group.
6-(Hydroxymethyl)-4-nitrophenol: Lacks the chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol is unique due to the presence of all three functional groups (chloromethyl, hydroxymethyl, and nitro) on the phenol ring
Propriétés
Formule moléculaire |
C8H8ClNO4 |
|---|---|
Poids moléculaire |
217.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-(hydroxymethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H8ClNO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,11-12H,3-4H2 |
Clé InChI |
GBUWSQMDELJYCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CO)O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





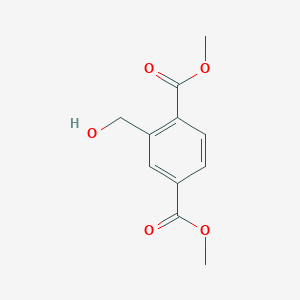
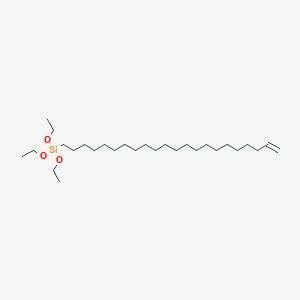
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
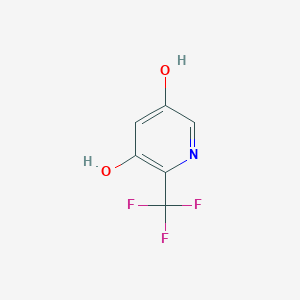
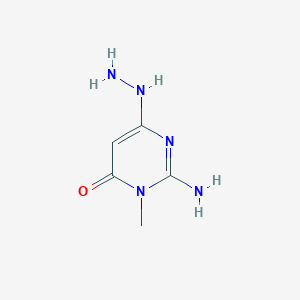

![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
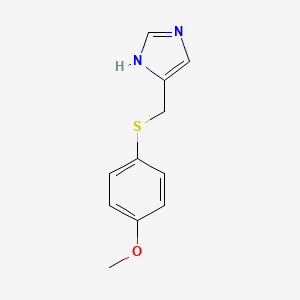
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
